N-(2,5-dichlorophenyl)-2-fluorobenzamide

Description

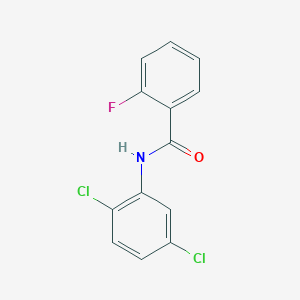

N-(2,5-Dichlorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 2,5-dichloro-substituted aniline moiety. Its molecular formula is C₁₃H₈Cl₂FNO, with a molecular mass of 284.11 g/mol. The compound’s structure features two chlorine atoms at the 2- and 5-positions of the phenyl ring and a fluorine atom at the 2-position of the benzamide group.

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-8-5-6-10(15)12(7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

InChI Key |

FVDTVVPXXYWDKT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

The compound’s activity and properties are highly sensitive to halogen type and positioning. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(2,5-Dichlorophenyl)-2-fluorobenzamide | C₁₃H₈Cl₂FNO | 284.11 | 2,5-Cl₂ (phenyl); 2-F (benzamide) |

| N-(2,4-Dichlorophenyl)-2-fluorobenzamide | C₁₃H₈Cl₂FNO | 284.11 | 2,4-Cl₂ (phenyl); 2-F (benzamide) |

| N-(3,4-Dichlorophenyl)-2-fluorobenzamide | C₁₃H₈Cl₂FNO | 284.11 | 3,4-Cl₂ (phenyl); 2-F (benzamide) |

| N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | C₁₅H₁₃ClFNO₃ | 309.72 | 4-Cl; 2,5-OCH₃ (phenyl); 2-F (benzamide) |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 263.21 | 2,4-F₂ (phenyl); 2-F (benzamide) |

Key Observations :

- Chlorine vs. Fluorine : Dichlorophenyl analogs exhibit higher molecular weights compared to difluorophenyl derivatives (e.g., 284.11 vs. 263.21 g/mol) due to chlorine’s larger atomic mass. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to fluorine .

- Positional Isomerism : The 2,5-dichloro substitution in the target compound contrasts with 2,4- or 3,4-dichloro analogs. For example, 2,5-dichloro substitution may induce distinct crystal packing via Cl···Cl or Cl···F interactions, whereas 3,4-dichloro derivatives could favor π-π stacking .

- Methoxy Substitution : The addition of methoxy groups (e.g., in CAS 326902-10-7) increases molecular weight and likely improves solubility due to oxygen’s polarity, though it may reduce membrane permeability .

Crystallographic and Aggregation Behavior

- Fluorine’s Role : In difluorophenyl analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), short C–H···F interactions dominate crystal packing, promoting tight aggregation and polymorphism . For the target compound, the absence of fluorine on the phenyl ring may lead to weaker intermolecular forces, favoring Cl···π or Cl···N interactions.

- Disorder Phenomena: Fluorine’s small size often leads to complex disorder in crystals, as seen in difluorobenzamides . The 2,5-dichlorophenyl group, with bulkier chlorine atoms, may reduce disorder but increase steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.